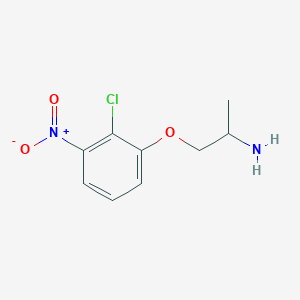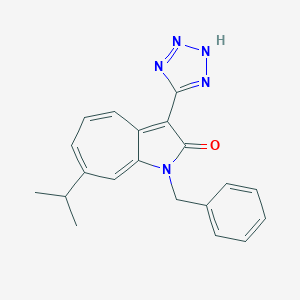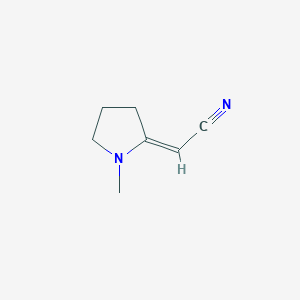
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a nitrogen-containing heterocyclic compound that is synthesized through a simple and efficient method.
科学的研究の応用
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been studied extensively for its potential applications in various fields. In the field of organic chemistry, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is used as a building block for the synthesis of various heterocyclic compounds. In the field of medicinal chemistry, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been studied for its potential as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions.
作用機序
The exact mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is not fully understood. However, studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the production of reactive oxygen species in cells.
生化学的および生理学的効果
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the potential to reduce tumor growth in mice. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been shown to have antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
One of the main advantages of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is its simple and efficient synthesis method. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is also relatively stable and can be stored for extended periods of time. However, one of the limitations of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are numerous future directions for the study of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile. One potential area of research is the development of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile-based metal-organic frameworks for use in gas storage and separation. Another area of research is the development of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile-based fluorescent probes for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile and its potential applications in the field of medicinal chemistry.
In conclusion, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, or (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, is a nitrogen-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is synthesized through a simple and efficient method and has been studied extensively for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been studied for its potential as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile and its potential applications in various fields.
合成法
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is synthesized through the reaction of 2-acetylpyrrole and methylamine in the presence of acetic acid. The reaction occurs at room temperature and yields a white crystalline solid with a melting point of 105-107°C. The synthesis method is simple, efficient, and yields high purity (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile.
特性
CAS番号 |
171918-47-1 |
|---|---|
製品名 |
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile |
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC名 |
(2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4+ |
InChIキー |
ISCVFPUOTPSSOQ-QPJJXVBHSA-N |
異性体SMILES |
CN\1CCC/C1=C\C#N |
SMILES |
CN1CCCC1=CC#N |
正規SMILES |
CN1CCCC1=CC#N |
同義語 |
Acetonitrile, (1-methyl-2-pyrrolidinylidene)-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
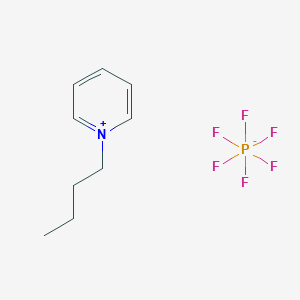
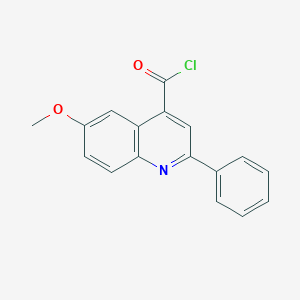
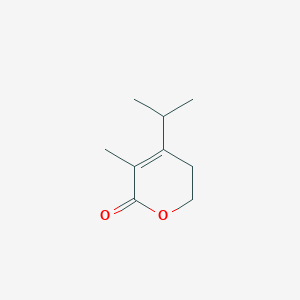
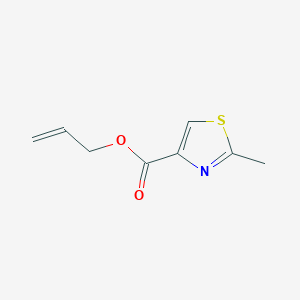
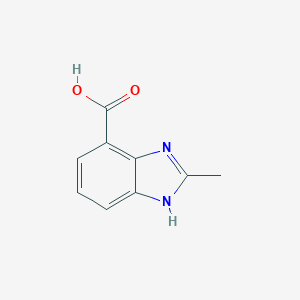



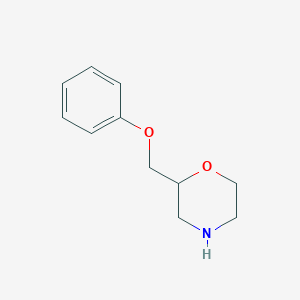
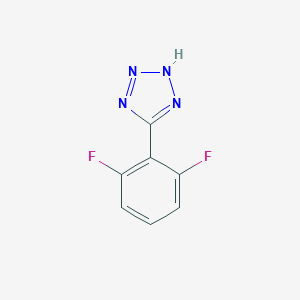
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
